molecular formula C14H14N4O2S B2644152 N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013756-86-9

N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2644152
CAS No.: 1013756-86-9
M. Wt: 302.35
InChI Key: XRHCANSWGAIGCL-UHFFFAOYSA-N
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Description

This product, N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide ( 1013756-86-9), is a high-purity chemical compound supplied for research purposes. Its molecular formula is C 14 H 14 N 4 O 2 S, and it has a molecular weight of 302.35 g/mol . The compound belongs to the class of benzothiazole-pyrazole hybrids, which are significant scaffolds in medicinal chemistry due to their diverse pharmacological profiles. Scientific literature indicates that structurally similar thiazole-pyrazole hybrids are frequently investigated for their potential biological activities, including notable cytotoxicity against various human cancer cell lines such as HepG2, MCF-7, and HCT-116 . Some analogues have demonstrated potent inhibitory effects on cancer-associated enzymes like carbonic anhydrase (CAIX and CAXII) and have shown promise in theoretical molecular docking studies with targets like caspase-3, suggesting a potential mechanism for promoting apoptosis in cancer cells . Researchers value this compound as a key intermediate or building block for synthesizing novel heterocyclic compounds and for exploring structure-activity relationships in drug discovery projects . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-7-9(17-18(8)2)13(19)16-14-15-12-10(20-3)5-4-6-11(12)21-14/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHCANSWGAIGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Key Structural Features

FeatureDescription
Pyrazole Ring Central to its biological activity
Benzo[d]thiazole Contributes to antimicrobial properties
Carboxamide Group Enhances solubility and reactivity

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, as anticancer agents. Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds exhibiting IC50 values in the submicromolar range have demonstrated significant antiproliferative effects against various cancer cell lines such as HeLa and MDA-MB-468 .

Case Study: Anticancer Efficacy

In a controlled study, an analog of this compound was administered to MDA-MB-468 breast cancer xenograft models. Results showed a tumor growth suppression of up to 77% without significant weight loss in subjects, indicating promising therapeutic potential .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Compounds containing similar benzo[d]thiazole structures have been reported to exhibit potent antibacterial effects against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Table: Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 0.12 μg/mL
Enterococcus faecalis 0.25 μg/mL

Anticonvulsant Activity

The anticonvulsant potential of pyrazole derivatives has been explored through various preclinical models. In one study, compounds similar to this compound were synthesized and tested using the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. Results indicated that these compounds could effectively reduce seizure activity while maintaining low neurotoxicity .

Experimental Findings

The synthesized compounds showed promising results with high efficacy in reducing seizure duration and frequency when tested in rodent models.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The target compound’s 4-methoxy group (electron-donating) contrasts with electron-withdrawing groups (e.g., cyano, chloro) in analogs like 3a–3d. This difference likely influences solubility, dipole moments, and intermolecular interactions .

Physicochemical Properties

Melting points (mp), yields, and spectroscopic data highlight substituent-driven trends:

Compound Yield (%) mp (°C) $ ^1H $-NMR Shifts (Key Protons) MS (ESI) [M+H]+
Target N/A N/A N/A N/A
3a 68 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H) 403.1
3d 71 181–183 δ 8.12 (s, 1H), 7.51–7.21 (m, 9H) 421.0
3c 62 123–125 δ 8.12 (s, 1H), 2.42 (s, 3H, -CH3) 417.1

Analysis :

  • Melting points: Compounds with electron-withdrawing groups (e.g., 3d: 4-fluorophenyl, mp 181–183°C) exhibit higher melting points than those with electron-donating groups (e.g., 3c: p-tolyl, mp 123–125°C), suggesting stronger intermolecular forces in the former . The target compound’s methoxy group may lower its mp relative to chloro/cyano analogs.
  • Spectral data : The consistent δ 8.12 ppm signal across analogs corresponds to the pyrazole NH or aromatic protons, while substituent-specific shifts (e.g., 3c’s -CH3 at δ 2.42 ppm) aid structural elucidation .

Comparison :

  • Yields : Analogs in show moderate yields (62–71%), suggesting similar efficiency for the target compound.
  • Scope : The methoxybenzothiazole amine may exhibit lower reactivity than arylpyrazole amines due to steric hindrance, necessitating optimized conditions.

Hydrogen Bonding and Crystallinity

highlights the role of hydrogen bonding in dictating crystal packing. The target compound’s benzothiazole NH and methoxy oxygen may form intermolecular hydrogen bonds, enhancing crystallinity compared to non-heteroaryl analogs (e.g., 3a’s phenyl groups). This property could improve stability in solid-state formulations .

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on a review of current literature.

Chemical Structure and Properties

The compound's molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S with a molecular weight of approximately 316.38 g/mol. Its structure includes a pyrazole ring fused with a benzo[d]thiazole moiety, which is significant for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Benzo[d]thiazole Moiety : This can be achieved through cyclization reactions involving thioketones or thioamides.
  • Carboxamide Formation : The final step involves the acylation of the pyrazole derivative to introduce the carboxamide functional group.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8hStaphylococcus aureus8 µg/mL
8fPseudomonas aeruginosa8 µg/mL
8bStaphylococcus epidermidis11 µg/mL

These findings suggest that modifications in the structure can enhance antibacterial potency, making such compounds valuable in developing new antibiotics .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds related to this compound have been evaluated against various cancer cell lines using assays like MTT and IC50 determination.

CompoundCancer Cell LineIC50 (µM)
8cMCF-72.8 ± 0.4
8fMCF-73.1 ± 0.4
8dMCF-73.5 ± 0.2

These results indicate a promising cytotoxic effect against breast cancer cells, highlighting the potential for further development into therapeutic agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes : Some studies suggest that pyrazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Docking studies have indicated potential binding interactions with DNA topoisomerase II, which is crucial for DNA replication and transcription .
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves coupling a pyrazole-carboxylic acid derivative with a functionalized benzothiazole amine. For example, in related syntheses, K₂CO₃ in DMF is used as a base for nucleophilic substitution reactions . Stirring at room temperature or mild heating (40–60°C) often improves yield. Purification via column chromatography or recrystallization ensures product purity. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing with structurally related compounds (e.g., pyrazole and benzothiazole derivatives). For instance, the methoxy group on the benzothiazole ring typically resonates at δ 3.8–4.0 ppm in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. Fragmentation patterns help validate the core structure.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .

Q. How can researchers troubleshoot low yields during the coupling of pyrazole and benzothiazole moieties?

  • Methodological Answer : Low yields may arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Activating the carboxylic acid group using coupling agents like EDCI/HOBt.
  • Optimizing solvent polarity (e.g., DMF for solubility vs. THF for milder conditions).
  • Introducing electron-donating groups (e.g., methoxy) on the benzothiazole to enhance reactivity .

Advanced Research Questions

Q. How can computational tools like molecular docking and DFT analysis predict the biological or supramolecular behavior of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the carboxamide group and active-site residues .
  • DFT Calculations : Gaussian 09 or ORCA can optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps). Compare results with X-ray crystallographic data to validate accuracy .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution data to refine hydrogen atom positions and thermal parameters. For twinned crystals, apply the TWIN/BASF commands .
  • Validation Tools : Check for outliers using PLATON (e.g., ADDSYM for missed symmetry) and validate hydrogen bonds via Mercury .

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed to predict supramolecular assembly?

  • Methodological Answer : Apply graph set analysis (Etter’s rules) to categorize hydrogen bonds (e.g., R₂²(8) motifs). Tools like CrystalExplorer generate Hirshfeld surfaces to quantify intermolecular interactions (e.g., % contribution of H···O/N contacts) .

Q. What experimental approaches address challenges in functionalizing the pyrazole or benzothiazole rings for structure-activity studies?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce halogens (Cl/Br) at the pyrazole’s 4-position using NCS/NBS.
  • Nucleophilic Aromatic Substitution : Replace the methoxy group on benzothiazole with amines via SNAr under microwave irradiation .

Q. How can researchers validate the stability of this compound under biological assay conditions (e.g., aqueous buffers)?

  • Methodological Answer : Perform stability studies using LC-MS:

  • Incubate the compound in PBS (pH 7.4) at 37°C for 24–48 hours.
  • Monitor degradation products (e.g., hydrolysis of the carboxamide group) and adjust buffer composition (e.g., add DMSO as a co-solvent ≤1% v/v) .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent reaction conditions (e.g., drying solvents over molecular sieves).
  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) that may cause splitting .
  • X-ray Crystallography : Resolve ambiguities by comparing experimental and calculated spectra from crystal structures .

Tables for Key Data

Property Method Typical Observations Reference
Melting PointDifferential Scanning Calorimetry180–185°C (decomposition observed)
λmax (UV-Vis)Ethanol solution270 nm (π→π* transition, benzothiazole)
% PurityHPLC (C18, 254 nm)≥98% (area normalization)
H-bonding (Crystal)Hirshfeld Surface AnalysisH···O: 25%, H···N: 15% (CrystalExplorer)

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